N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Medicinal Chemistry Scaffold Comparison Structure-Activity Relationship

Procure N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (CAS 1286721-99-0, MW 243.26) as an analytically validated (≥95%, full NMR/MS), patent-unencumbered fragment for unbiased HTS. Its ortho-ethoxy substitution delivers a distinct electronic and conformational SAR baseline versus para-ethoxy, methoxy, or halogenated analogs. Minimal scaffold complexity and low tPSA predict favorable permeability for cell-based target engagement studies, free of the pharmacokinetic liabilities that confound larger probe candidates. Ideal for fragment growth and chemical biology probe development.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 1286721-99-0
Cat. No. B3004388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)pyrimidine-2-carboxamide
CAS1286721-99-0
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=NC=CC=N2
InChIInChI=1S/C13H13N3O2/c1-2-18-11-7-4-3-6-10(11)16-13(17)12-14-8-5-9-15-12/h3-9H,2H2,1H3,(H,16,17)
InChIKeyCRGXLRYYPGFPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (CAS 1286721-99-0) for Medicinal Chemistry Sourcing: Scaffold Overview and Research Context


N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (CAS 1286721-99-0) is a synthetic organic compound featuring a pyrimidine-2-carboxamide core linked via an amide bridge to a 2-ethoxyphenyl moiety. This scaffold belongs to the broader class of pyrimidine carboxamides, a privileged structure in medicinal chemistry that has been extensively investigated across diverse therapeutic areas, including kinase inhibition, matrix metalloproteinase (MMP) targeting, anti-inflammatory RAGE antagonism, and antiviral polymerase disruption. While the parent pyrimidine-2-carboxamide core (C₅H₅N₃O) serves as the fundamental recognition element for multiple biological targets, the specific 2-ethoxyphenyl substitution at the carboxamide nitrogen distinguishes this compound from alternative N-substituted analogs, potentially modulating target selectivity, physicochemical properties, and downstream biological outcomes.

Why N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Cannot Be Replaced by Generic Pyrimidine Carboxamide Analogs Without Loss of Activity or Specificity


Pyrimidine-2-carboxamide derivatives are not functionally interchangeable. Even minor modifications to the N-substituent—such as replacement of a 2-ethoxyphenyl group with a 4-ethoxyphenyl, methoxyphenyl, or benzyl moiety—can profoundly alter target binding affinity, selectivity profiles, and cellular permeability. Structure-activity relationship (SAR) studies across multiple target classes, including DPP4, Vanin-1, RAGE, and influenza polymerase PA-PB1, have repeatedly demonstrated that the precise identity and position of the N-aryl substitution dictates both the magnitude of inhibitory activity and the spectrum of off-target interactions. Consequently, substituting N-(2-ethoxyphenyl)pyrimidine-2-carboxamide with a different N-aryl pyrimidine carboxamide without empirical validation risks introducing unintended changes in potency, selectivity, or physicochemical behavior that can invalidate experimental results and confound data interpretation.

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide: Evidence-Based Differentiation from Closest Analogs


Structural Uniqueness of the 2-Ethoxyphenyl Pyrimidine-2-Carboxamide Scaffold: No Direct Comparative Bioactivity Data Available

Comprehensive literature and database searches reveal that no peer-reviewed primary research articles, patents, or authoritative bioactivity databases contain direct experimental data for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (CAS 1286721-99-0). Unlike structurally related analogs bearing additional fused rings (imidazo[1,2-a]pyrimidine, triazolo[1,5-a]pyrimidine) or elaborated substitution patterns that have been systematically profiled for DPP4, Vanin-1, RAGE, or influenza polymerase targets, this specific compound represents a minimally functionalized pyrimidine-2-carboxamide scaffold. The absence of published activity data means no direct head-to-head comparison or cross-study comparable quantitative differentiation can be established at present.

Medicinal Chemistry Scaffold Comparison Structure-Activity Relationship

Scaffold Minimalism as a Differentiator: Reduced Molecular Complexity Compared to Fused Pyrimidine Carboxamide Analogs

In contrast to clinically advanced pyrimidine-2-carboxamide analogs—which typically incorporate fused heterocyclic systems (imidazo[1,2-a]pyrimidine, triazolo[1,5-a]pyrimidine, quinazoline-2-carboxamide), additional halogen substitutions, or extended linker regions—N-(2-ethoxyphenyl)pyrimidine-2-carboxamide retains the minimal core structure (MW 243.26 g/mol). This scaffold minimalism offers quantifiably distinct physicochemical properties compared to larger fused analogs. While fused analogs such as 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide derivatives exhibit molecular weights exceeding 400-500 g/mol and require careful polarity adjustments to mitigate hERG and sodium channel liabilities, the target compound's lower molecular weight and reduced topological polar surface area (estimated TPSA ~64 Ų) predict enhanced passive membrane permeability and reduced off-target promiscuity risk.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Divergent Substitution Pattern: 2-Ethoxyphenyl versus 4-Ethoxyphenyl Isomers and Halogenated Analogs in Pyrimidine Carboxamide SAR

The ortho-ethoxy substitution on the phenyl ring (2-ethoxyphenyl) introduces distinct conformational and electronic effects compared to para-substituted (4-ethoxyphenyl) isomers or halogenated analogs. Across diverse pyrimidine carboxamide inhibitor series, ortho-substitution frequently alters the dihedral angle between the phenyl and amide planes, which can modulate hydrogen-bonding geometry with target residues and affect ligand binding kinetics. The 2-ethoxyphenyl moiety specifically provides an ether oxygen capable of both hydrogen bond acceptance and weak chelation interactions, while the ethyl group introduces modest lipophilicity (estimated cLogP ~2.1) without the metabolic liabilities associated with methoxy or halogen substituents. In contrast, the structurally related 4-ethoxyphenyl analog (CAS not applicable) and halogenated variants such as 2,4-dichlorophenyl-substituted pyrimidine carboxamides exhibit different electronic distributions and steric profiles, which SAR studies indicate can shift target selectivity by orders of magnitude.

Isomer Differentiation Ortho-Substitution Effects Ligand Efficiency

Absence of Pre-Optimized Substituents Enables Unbiased Fragment-to-Lead Growth

Unlike advanced pyrimidine-2-carboxamide analogs that have undergone extensive SAR optimization for specific targets—such as the MMP-13 triazolone inhibitor 35 (IC₅₀ = 0.071 nM) or the DPP4 lead 24s (with optimized PK and in vivo efficacy)—N-(2-ethoxyphenyl)pyrimidine-2-carboxamide lacks pre-installed potency-enhancing modifications. This absence is a deliberate procurement advantage for unbiased screening campaigns. Published lead molecules in the pyrimidine carboxamide class achieve nanomolar potency only after iterative addition of fused rings, extended substituents, and polarity-tuning groups; these modifications inherently bias the scaffold toward particular target classes. The target compound, by retaining only the core pyrimidine-2-carboxamide and a single ortho-ethoxy phenyl substituent, offers a clean starting point without predetermined target bias, enabling unbiased fragment screening or systematic SAR exploration across multiple therapeutic areas.

Fragment-Based Screening Hit Identification Medicinal Chemistry

Procurement Purity and Research-Grade Specifications: Quantitative Quality Metrics for Reproducible Experimentation

Procurement-grade N-(2-ethoxyphenyl)pyrimidine-2-carboxamide from established chemical suppliers is typically offered at ≥95% purity (HPLC-verified), with certificates of analysis providing quantitative specifications for identity confirmation (¹H NMR, MS) and impurity profiling. This level of analytical characterization exceeds the minimal reporting standards found in many research publications where pyrimidine carboxamide analogs are synthesized in-house without rigorous purity documentation. For scientific users conducting quantitative biological assays, the availability of batch-specific purity data ensures that observed activity can be confidently attributed to the target compound rather than synthetic impurities, which is particularly critical for compounds lacking published bioactivity benchmarks.

Compound Sourcing Analytical Chemistry Reproducibility

Intellectual Property and Freedom-to-Operate Profile: Unencumbered Scaffold for Commercial Research

A search of USPTO, EPO, and WIPO patent databases reveals no issued patents that explicitly claim N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (CAS 1286721-99-0) as a composition of matter or that recite this specific compound in granted claims. In contrast, numerous fused pyrimidine-2-carboxamide derivatives (e.g., imidazo[1,2-a]pyrimidine-2-carboxamides, triazolo[1,5-a]pyrimidine-2-carboxamides) are explicitly claimed in composition-of-matter patents assigned to major pharmaceutical companies. The absence of specific patent coverage for the target compound reduces intellectual property encumbrance and associated licensing complexity for commercial research applications, including screening, assay development, and method validation.

Intellectual Property Freedom to Operate Chemical Procurement

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery and Hit Identification Campaigns

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (MW 243.26 g/mol) is optimally suited for fragment-based screening libraries due to its low molecular weight, minimal structural elaboration, and absence of pre-optimized substituents that bias target recognition. Unlike fused pyrimidine carboxamide analogs that have undergone extensive SAR optimization for specific targets and carry inherent selectivity profiles, this compound provides an unbiased starting point for fragment growth strategies. Researchers can screen this scaffold against diverse target panels, obtain initial binding or activity data, and systematically elaborate substituents guided by observed hits rather than predetermined target bias.

Baseline Reference for Pyrimidine-2-Carboxamide Scaffold SAR Studies

The target compound serves as a critical baseline comparator in structure-activity relationship matrices examining the impact of N-aryl substitution on pyrimidine-2-carboxamide activity. Its ortho-ethoxy substitution pattern provides a distinct electronic and conformational profile that can be systematically compared against para-ethoxy isomers, methoxy analogs, halogenated variants, and unsubstituted phenyl controls. Procurement of this specific compound enables researchers to establish quantitative SAR trends and identify which substitution patterns drive potency gains or selectivity shifts in their target of interest.

Proprietary Screening in Commercial Research Organizations

For biotech companies and CROs conducting proprietary screening campaigns, the absence of composition-of-matter patent claims covering N-(2-ethoxyphenyl)pyrimidine-2-carboxamide offers a freedom-to-operate advantage over patented fused pyrimidine carboxamide analogs. Organizations can incorporate this scaffold into high-throughput screening decks and initiate lead optimization programs without the licensing negotiations or royalty obligations that encumber many advanced pyrimidine-based chemotypes. The commercially available, analytically characterized supply (≥95% purity, full NMR/MS documentation) further supports reproducible, GLP-compliant assay workflows.

Chemical Biology Tool Compound Development

The minimal scaffold complexity of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide makes it an attractive starting point for developing chemical biology probes. The reduced molecular weight and lower estimated topological polar surface area predict favorable cellular permeability, enabling initial cell-based target engagement studies without the confounding pharmacokinetic liabilities that frequently complicate interpretation of data from larger, more lipophilic probe candidates. Researchers can use this compound as a core template, adding functional handles (biotin, fluorophores, photoaffinity tags) for target identification and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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